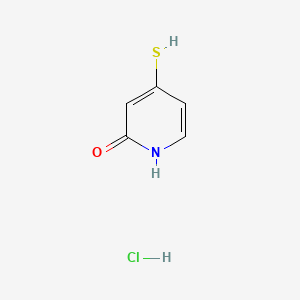![molecular formula C10H10ClN3S B13479579 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol is a heterocyclic compound that contains a triazole ring, a thiol group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol typically involves the reaction of 4-chlorophenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazole-thiol compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-amine
- 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-methanol
- 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxylic acid
Uniqueness
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making this compound particularly useful in various applications .
Properties
Molecular Formula |
C10H10ClN3S |
|---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)ethyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H10ClN3S/c11-8-4-1-7(2-5-8)3-6-9-12-10(15)14-13-9/h1-2,4-5H,3,6H2,(H2,12,13,14,15) |
InChI Key |
VACQRIDOWJKGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NC(=S)NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)


![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)



![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)

![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

